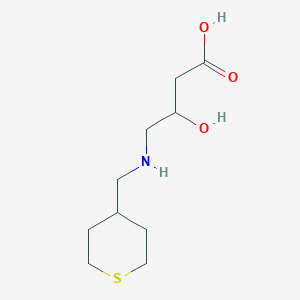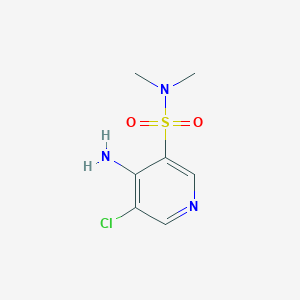
3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid is a complex organic compound with the molecular formula C10H19NO3S This compound is notable for its unique structure, which includes a thiopyran ring and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-thiopyran-4-ylmethylamine, which is then reacted with 3-hydroxybutanoic acid under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-ylmethylamine: Shares the thiopyran ring structure.
3-Hydroxybutanoic acid: Contains the hydroxybutanoic acid moiety.
4-Hydroxy-2H-pyran-2-one: Similar in having a heterocyclic ring with oxygen.
Uniqueness
3-Hydroxy-4-(((tetrahydro-2H-thiopyran-4-yl)methyl)amino)butanoic acid is unique due to its combination of a thiopyran ring and a hydroxybutanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-hydroxy-4-(thian-4-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO3S/c12-9(5-10(13)14)7-11-6-8-1-3-15-4-2-8/h8-9,11-12H,1-7H2,(H,13,14) |
InChI Key |
DNJRITGFQSCLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1CNCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)

![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)


![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)




![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)


